N-(3,5-dimethylphenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
N-(3,5-dimethylphenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a structurally complex organic compound with the molecular formula C₂₃H₂₅FN₄O₃S and a monoisotopic mass of 456.163 g/mol . Its core structure comprises:
- A 1H-imidazole ring substituted at position 1 with a carbamoylmethyl group linked to a 4-fluorobenzyl moiety.
- A hydroxymethyl group at position 5 of the imidazole ring.
- A sulfanyl bridge connecting the imidazole’s position 2 to an acetamide group, which is further substituted with a 3,5-dimethylphenyl group.
Spectroscopic techniques such as NMR and IR are critical for confirming its synthesis and purity .
Properties
IUPAC Name |
2-[2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3S/c1-15-7-16(2)9-19(8-15)27-22(31)14-32-23-26-11-20(13-29)28(23)12-21(30)25-10-17-3-5-18(24)6-4-17/h3-9,11,29H,10,12-14H2,1-2H3,(H,25,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALJNJNPUWAAJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)F)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide, also known by its CAS number 663213-64-7, is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action and relevant case studies.
- Molecular Formula : C19H19FN4OS
- Molecular Weight : 370.44 g/mol
- CAS Number : 663213-64-7
The compound's biological activity can be attributed to its structural features, particularly the imidazole and triazole moieties. These functional groups are known to interact with various biological targets, including enzymes and receptors involved in disease pathways.
Antimicrobial Activity
Research indicates that derivatives of imidazole and triazole compounds exhibit broad-spectrum antimicrobial effects. For instance:
- Antifungal Activity : Several studies have demonstrated that triazole derivatives can inhibit the growth of fungi by disrupting ergosterol synthesis, a crucial component of fungal cell membranes. The specific compound under study has shown promising results against common pathogens such as Candida albicans and Aspergillus fumigatus .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 8 µg/mL |
| Aspergillus fumigatus | 16 µg/mL |
Anticancer Properties
The compound has been evaluated for its anticancer potential, particularly against various cancer cell lines. The mechanism often involves inducing apoptosis through the modulation of signaling pathways associated with cell survival:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : Significant cytotoxic effects were observed with IC50 values ranging from 10 to 25 µM depending on the cell line .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 | 10 |
Case Studies
-
Study on Antifungal Efficacy :
A recent study investigated the antifungal properties of related triazole compounds. The results indicated that modifications in the side chains significantly enhanced antifungal activity against resistant strains of Candida . -
Cytotoxicity Assessment :
In vitro assays demonstrated that N-(3,5-dimethylphenyl)-2-{[1-(4-fluorophenyl)methyl]carbamoyl}methyl}-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of imidazole-based acetamide derivatives. Below is a systematic comparison with structurally and functionally related molecules:
Structural Analogues
Functional Group Analysis
- Fluorine vs. Chlorine Substitutions: The target compound’s 4-fluorobenzyl group may enhance binding affinity to hydrophobic pockets in proteins compared to bulkier chloro analogues .
- Hydroxymethyl Imidazole: This group is critical for hydrogen bonding with biological targets, a feature shared with metronidazole but absent in simpler imidazole derivatives like acetaminophen .
- Sulfanyl Bridge : The –S– linkage provides conformational flexibility, distinguishing it from rigid sulfonyl or oxadiazole-containing analogues (e.g., compounds in ) .
Research Findings and Uniqueness
- Synthetic Challenges : Multi-step synthesis is required to introduce the carbamoylmethyl and sulfanyl groups while maintaining regioselectivity, as seen in related compounds (e.g., ) .
- Comparative ADMET Profiles : Preliminary data (extrapolated from and ) suggest the target compound has moderate metabolic stability but may require prodrug modifications to enhance bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
